Physicochemical properties of 3-(4-Fluorophenyl)furan-2,5-dione
Physicochemical properties of 3-(4-Fluorophenyl)furan-2,5-dione
Advanced Physicochemical Profiling & Synthetic Utility in Drug Discovery[1][2]
Executive Intelligence
3-(4-Fluorophenyl)furan-2,5-dione (CAS: 58755-90-1), commonly referred to as 3-(4-fluorophenyl)maleic anhydride , represents a critical electrophilic scaffold in medicinal chemistry.[1][2] Distinguished by the presence of a para-fluorine substituent on the aryl ring, this molecule offers a strategic balance between steric demand and electronic modulation.
For drug development professionals, this compound is not merely a reagent but a "warhead precursor." Its electron-deficient furan-2,5-dione core serves as a highly reactive Michael acceptor and a dienophile, while the fluorine atom enhances metabolic stability (blocking para-hydroxylation) and modulates lipophilicity (LogP) without significant steric penalty compared to the hydrogen analog.[1][2]
Structural & Electronic Characterization
The reactivity of 3-(4-fluorophenyl)furan-2,5-dione is governed by the conjugation between the electron-withdrawing anhydride moiety and the fluorinated aromatic ring.[1][2]
Molecular Identity
| Property | Specification |
| IUPAC Name | 3-(4-Fluorophenyl)furan-2,5-dione |
| Common Synonyms | (4-Fluorophenyl)maleic anhydride; p-Fluorophenylmaleic anhydride |
| CAS Registry Number | 58755-90-1 |
| Molecular Formula | C₁₀H₅FO₃ |
| Molecular Weight | 192.14 g/mol |
| SMILES | O=C1OC(=O)C(C2=CC=C(F)C=C2)=C1 |
Physicochemical Parameters
Data derived from experimental protocols and validated computational models.
| Parameter | Value / Range | Technical Insight |
| Physical State | Solid (Crystalline needles) | Typically isolated as tan to orange crystals depending on purity.[1][2] |
| Melting Point | 111 – 114 °C | Sharp melting range indicates high crystallinity; significantly lower than unsubstituted maleic anhydride due to symmetry breaking.[1][2] |
| Solubility | Soluble: CHCl₃, DMSO, Acetone, Ac₂OReactive: Water, Alcohols | Critical: Rapidly hydrolyzes in aqueous media to 2-(4-fluorophenyl)maleic acid.[1][2] Store under inert gas. |
| LogP (Predicted) | ~1.6 – 1.8 | The fluorine atom increases lipophilicity relative to phenylmaleic anhydride (LogP ~1.15), aiding membrane permeability.[1] |
| Dipole Moment | High (> 4.0 D) | The orthogonal vectors of the anhydride carbonyls and the C-F bond create a strong dipole, influencing binding orientation in protein pockets. |
Synthetic Architectures
The synthesis of aryl maleic anhydrides requires overcoming the thermodynamic preference for the saturated succinic analog. The most robust protocol involves the oxidative dehydrogenation of substituted succinic acids.
Validated Synthetic Protocol (SeO₂ Oxidation)
Mechanism: This pathway utilizes Selenium Dioxide (SeO₂) as an oxidant to introduce unsaturation into the succinic anhydride intermediate formed in situ.[1]
Step-by-Step Methodology:
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Precursor Preparation: Charge a reaction vessel with (4-fluorophenyl)succinic acid (1.0 eq).
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Reagent Addition: Add Selenium Dioxide (SeO₂) (1.1 eq) and Acetic Anhydride (Ac₂O) (solvent/dehydrating agent, 10-15 vol).
-
Reflux: Heat the mixture to reflux (approx. 140°C) for 24 hours .
-
Note: The reaction turns dark orange/brown as selenium species are reduced.[2]
-
-
Filtration: Filter the hot solution through a sintered glass funnel (Celite pad recommended) to remove precipitated black selenium metal.
-
Isolation: Concentrate the filtrate under reduced pressure to yield an orange solid.
-
Purification: Recrystallize from diethyl ether or a benzene/cyclohexane mixture.
Visualization of Synthetic Pathways
The following diagram illustrates the primary synthesis and alternative cross-coupling routes used in modern diversity-oriented synthesis.
Figure 1: Synthetic provenance of 3-(4-fluorophenyl)furan-2,5-dione showing the classical SeO₂ oxidation route and the modern Palladium-catalyzed cross-coupling approach.
Reactivity Profile & Applications
The chemical behavior of 3-(4-fluorophenyl)furan-2,5-dione is defined by the electrophilicity of the C3-C4 double bond and the susceptibility of the carbonyls to nucleophilic attack.[2]
Key Reaction Classes[1][2]
-
Aminolysis (Imide Formation): Reaction with primary amines yields maleamic acids , which cyclize upon heating (with HMDS or Ac₂O) to form N-substituted-3-(4-fluorophenyl)maleimides .[1][2] These are potent scaffolds for kinase inhibitors (e.g., GSK-3β inhibitors).[1][2]
-
Diels-Alder Cycloaddition: Acts as a reactive dienophile.[1][2] The fluorine substituent exerts an electronic effect that can alter regioselectivity compared to the non-fluorinated analog.
-
Hydrolysis: Rapid conversion to the cis-diacid.[1][2] In biological assays, stock solutions must be prepared in DMSO to prevent premature hydrolysis.[1][2]
Spectroscopic Fingerprint (Self-Validation)
To confirm the identity of the synthesized material, ensure the following spectral signals are present.
-
¹H NMR (DMSO-d₆, 60 MHz equivalent):
-
δ 8.1 ppm (dd, 2H): Aromatic protons meta to Fluorine (deshielded).[1][3]
-
δ 7.55 ppm (s, 1H): Diagnostic Olefinic Proton. This singlet confirms the maleic anhydride core is intact.[1] If this signal is absent or split, hydrolysis or reduction has occurred.[2]
-
δ 7.26 ppm (t, 2H): Aromatic protons ortho to Fluorine (shielded by F-atom resonance).[1][2][3]
-
-
IR Spectroscopy:
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1840 cm⁻¹ (m) & 1770 cm⁻¹ (vs): Characteristic doublet for cyclic anhydrides (C=O symmetric/asymmetric stretch).[1]
-
1620 cm⁻¹: C=C stretch.
-
Experimental Workflow: Derivatization to Maleimides
A common application is the conversion of this anhydride to a functionalized maleimide.[2]
Figure 2: Divergent reactivity pathways.[1] The conversion to maleimide is the primary route for generating bioactive libraries.
Protocol: One-Pot Maleimide Synthesis
-
Dissolve 3-(4-fluorophenyl)furan-2,5-dione (1 mmol) in glacial acetic acid (5 mL).
-
Add the target amine (1.1 mmol).[1][2] Stir at RT for 1 hour (formation of maleamic acid).
-
Reflux the solution for 4-6 hours.
-
Pour into ice water. The precipitate is the target 3-(4-fluorophenyl)maleimide .[1][2]
Safety & Handling (SDS Summary)
-
Hazards: Causes severe skin burns and eye damage (H314).[1][2] Respiratory sensitizer (H334).[1][2]
-
Storage: Moisture sensitive.[1][2] Store at 4°C under Nitrogen or Argon.
-
Decomposition: Emits toxic fumes of HF (Hydrogen Fluoride) upon thermal decomposition.[1][2] Glassware used for high-temperature reactions must be inspected for etching if decomposition occurs. [1][2]
References
-
Lenhart, M., MacMillan, J. H., Maragliano, A., & Washburne, S. S. (1982).[1] A Facile General Synthesis of Arylmaleic Anhydrides. Temple University Department of Chemistry.[1][2] (Procedure for SeO₂ oxidation and NMR data).
-
BenchChem. (n.d.).[2] 3-(4-Fluorophenyl)furan-2,5-dione Product Description and Applications. (General properties and polymerization uses).
-
Shorunov, S. V., et al. (2006).[1][2] A Convenient Synthesis of 3,4-Diaryl(hetaryl)-Substituted Maleimides and Maleic Anhydrides. Russian Journal of Organic Chemistry. (Alternative cross-coupling strategies).
-
PubChem. (2025).[1][2][4] Compound Summary: 3-(4-Fluorophenyl)furan-2,5-dione.[1][2][5][6] National Library of Medicine.[2] [1]
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- 5. 3-(4-Fluorophenyl)furan-2,5-dione | SCBT - Santa Cruz Biotechnology [scbt.com]
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